molecular formula C9H19N B1294329 4-tert-Butylpiperidine CAS No. 1882-42-4

4-tert-Butylpiperidine

Cat. No. B1294329
M. Wt: 141.25 g/mol
InChI Key: HAKKTZOUPCDMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073856B2

Procedure details

Dissolve 4-tert-butylpiperidine hydrochloride (5.0 g, 28.1 mmol) in 150 mL of sodium bicarbonate (saturated aqueous solution), then extract three times with DCM. Combine the organic fractions; dry over sodium sulfate; filter; collect the filtrate; and concentrate under reduced pressure to give 4-tert-butylpiperidine free base. Add N-[(1S)-2,2,2-trifluoro-1-(4-formylphenyl)-ethyl]-methanesulfonamide (7.0 g, 24.9 mmol) to the free base and dissolve the mixture in DCM (150 mL). Stir the mixture at ambient temperature for two hours, and then add sodium triacetoxyborohydride (26.37 g, 124.44 mmol) and acetic acid (1.71 mL, 29.87 mmol). Stir for 72 hours at ambient temperature. Quench the reaction with the addition of 50% saturated sodium bicarbonate solution. Separate the layers, and extract the aqueous layer twice with EtOAc. Combine the organic layers; dry over sodium sulphate; filter; collect the filtrate; and concentrate under reduced pressure. Purify the crude material with silica gel flash column chromatography eluting with MeOH in DCM (0-7%). Collect and concentrate the appropriate fractions under reduced pressure to give the desired compound as a free base (ee>98%). Dissolve the free base in a mixture of MeOH and DCM (1:1, 30 mL). Add HCl (1.0 M in diethyl ether, 40 mL) and swirl the mixture for one minute. Concentrate under reduced pressure to afford the title compound (8.2 g, 74.4%). MS (m/z): 407 (M-HCl+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)([CH3:5])([CH3:4])[CH3:3]>C(=O)(O)[O-].[Na+]>[C:2]([CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)([CH3:5])([CH3:4])[CH3:3] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.C(C)(C)(C)C1CCNCC1
Name
Quantity
150 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract three times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
collect the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
and concentrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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